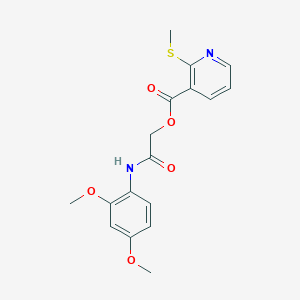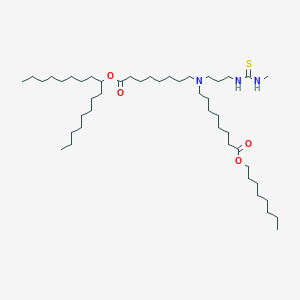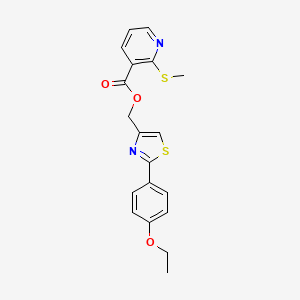![molecular formula C21H22N6O2 B13363338 4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)
4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a quinazolinone core, a triazolopyridine moiety, and a butanamide chain, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cycloaddition reaction between a suitable azide and an alkyne precursor.
Coupling with Butanamide Chain: The final step involves coupling the quinazolinone-triazolopyridine intermediate with a butanamide derivative using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, DMF, and DMSO.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinone and tetrahydroquinazolinone derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The triazolopyridine moiety enhances the compound’s binding affinity and selectivity towards these targets. This dual interaction disrupts the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
- 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propionamide
- 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide
Uniqueness
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide stands out due to its unique combination of the quinazolinone core and triazolopyridine moiety, which provides enhanced biological activity and selectivity. This makes it a promising candidate for further development in medicinal chemistry and pharmacology.
Eigenschaften
Molekularformel |
C21H22N6O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide |
InChI |
InChI=1S/C21H22N6O2/c28-20(22-13-6-11-19-26-25-18-10-3-4-14-27(18)19)12-5-9-17-23-16-8-2-1-7-15(16)21(29)24-17/h1-4,7-8,10,14H,5-6,9,11-13H2,(H,22,28)(H,23,24,29) |
InChI-Schlüssel |
QCXWVIHJDXCYQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol](/img/structure/B13363274.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)



![(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13363300.png)
![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)



